2-Bromo-5-(difluoromethyl)-1H-imidazole
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Overview
Description
2-Bromo-5-(difluoromethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of bromine and difluoromethyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)-1H-imidazole typically involves the bromination of 5-(difluoromethyl)-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions usually involve maintaining the temperature at around 0-25°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, imidazole derivatives with different functional groups, and coupled products with extended carbon chains .
Scientific Research Applications
2-Bromo-5-(difluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter the function of biological pathways, making it useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Bromo-2-nitroaniline
- 4-Bromo-3-fluoroaniline
Uniqueness
2-Bromo-5-(difluoromethyl)-1H-imidazole is unique due to the presence of both bromine and difluoromethyl groups on the imidazole ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C4H3BrF2N2 |
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Molecular Weight |
196.98 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C4H3BrF2N2/c5-4-8-1-2(9-4)3(6)7/h1,3H,(H,8,9) |
InChI Key |
BWEWQRROJQFKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)Br)C(F)F |
Origin of Product |
United States |
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